

Toxicological Profile of 4-Fluoro-N-methylbenzylamine: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-N-methylbenzylamine

Cat. No.: B1299105

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All handling of **4-Fluoro-N-methylbenzylamine** should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment.

Introduction

4-Fluoro-N-methylbenzylamine (CAS No. 405-66-3) is a fluorinated organic compound utilized as an intermediate in the synthesis of various molecules, particularly in the pharmaceutical and agrochemical sectors.^{[1][2]} Its chemical structure, featuring a fluorine atom on the benzene ring and a methylamino group, imparts specific reactivity and biological properties that are of interest in drug discovery and development.^[1] Understanding the toxicological profile of this compound is crucial for ensuring safe handling and for predicting the potential toxicities of its downstream products.

This technical guide provides a summary of the available toxicological information for **4-Fluoro-N-methylbenzylamine**, based on currently accessible data. It includes hazard classifications, and where available, quantitative data. Furthermore, it outlines the standard experimental protocols that would be employed to assess the key toxicological endpoints for a compound of this nature.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Fluoro-N-methylbenzylamine** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Fluoro-N-methylbenzylamine**

Property	Value	Reference(s)
CAS Number	405-66-3	[1][3]
Molecular Formula	C ₈ H ₁₀ FN	[1][3]
Molecular Weight	139.17 g/mol	[1][3]
Appearance	Colorless to light yellow to light orange clear liquid	[1]
Boiling Point	180-181 °C (lit.)	[3]
Density	1.056 g/mL at 25 °C (lit.)	[3]
Flash Point	71 °C (159.8 °F) - closed cup	[3]

Toxicological Summary

Based on available safety data sheets, **4-Fluoro-N-methylbenzylamine** is classified as hazardous.[3][4] The primary hazards identified are related to local effects on the skin, eyes, and respiratory system. A detailed breakdown of the toxicological endpoints is provided below.

Acute Toxicity

Quantitative data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for **4-Fluoro-N-methylbenzylamine** are not readily available in the public domain. The hazard classifications from supplier safety data sheets provide a qualitative assessment of its potential acute effects.

Table 2: Acute Toxicity Profile of **4-Fluoro-N-methylbenzylamine**

Endpoint	Classification/Data	Reference(s)
Acute Oral Toxicity	Data not available.	
Acute Dermal Toxicity	Data not available.	
Acute Inhalation Toxicity	May cause respiratory irritation (STOT SE 3).	[3][4]

Local Irritation and Sensitization

4-Fluoro-N-methylbenzylamine is classified as a skin irritant and is presumed to cause serious eye damage. It is also classified as a potential skin sensitizer.

Table 3: Irritation and Sensitization Profile of **4-Fluoro-N-methylbenzylamine**

Endpoint	Classification/Data	Reference(s)
Skin Corrosion/Irritation	Causes skin irritation (Skin Irrit. 2). Some sources indicate it causes severe skin burns and eye damage (Skin Corr. 1B).	[3][5]
Serious Eye Damage/Eye Irritation	Causes serious eye damage (Eye Dam. 1).	[3][4]
Respiratory or Skin Sensitization	May cause an allergic skin reaction (Skin Sens. 1).	[3]

Repeated Dose Toxicity

No information regarding the potential effects of repeated or chronic exposure to **4-Fluoro-N-methylbenzylamine** is currently available. Therefore, a No Observed Adverse Effect Level (NOAEL) has not been established.

Genotoxicity

There is no available data from standard genotoxicity assays (e.g., Ames test, in vitro micronucleus assay, chromosomal aberration test) for **4-Fluoro-N-methylbenzylamine**.

Carcinogenicity

There are no available studies to assess the carcinogenic potential of **4-Fluoro-N-methylbenzylamine**.

Reproductive and Developmental Toxicity

No information is available on the potential reproductive or developmental effects of **4-Fluoro-N-methylbenzylamine**.

Experimental Protocols

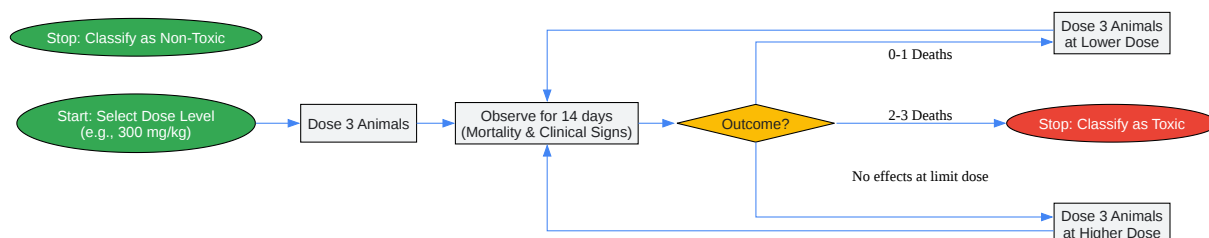
The following sections describe the standard methodologies for key toxicological experiments that would be relevant for a comprehensive assessment of **4-Fluoro-N-methylbenzylamine**. These are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

- Principle: The method involves administering the test substance to a group of animals at one of the defined dose levels. The outcome (mortality or survival) determines the next step: dosing at a higher or lower dose level, or cessation of testing.
- Test Animals: Typically, young adult female rats are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - The substance is administered orally by gavage in a single dose.
 - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
 - A necropsy is performed on all animals at the end of the observation period.

- **Data Analysis:** The results are used to classify the substance into a GHS toxicity category based on the observed mortality at specific dose levels.



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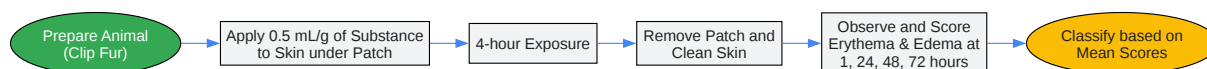
Workflow for OECD 423 Acute Toxic Class Method.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

- **Principle:** A single dose of the test substance is applied to a small area of the skin of an animal.
- **Test Animals:** The albino rabbit is the preferred species.
- **Procedure:**
 - A small area of the animal's fur is clipped.
 - 0.5 mL (for liquids) or 0.5 g (for solids) of the substance is applied to the skin under a gauze patch.
 - The patch is left in place for 4 hours.

- After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
- Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.



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Workflow for OECD 404 Skin Irritation/Corrosion Test.

Serious Eye Damage/Eye Irritation (OECD 405)

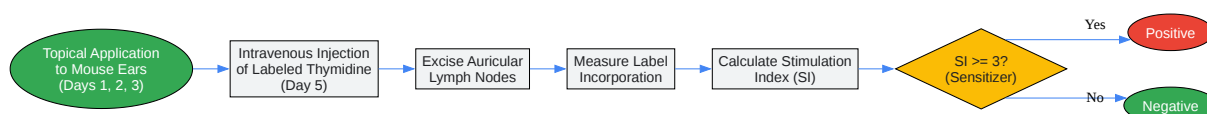
This assay evaluates the potential of a substance to cause damage to the eye.

- Principle: A single dose of the test substance is applied to one eye of an animal, with the other eye serving as a control.
- Test Animals: The albino rabbit is the recommended species.
- Procedure:
 - The test substance is instilled into the conjunctival sac of one eye.
 - The eye is observed for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours, and up to 21 days if effects persist.
- Data Analysis: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the effects.

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

- Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. A substance is considered a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.
- Test Animals: Mice, typically of the CBA/J strain.
- Procedure:
 - The test substance is applied to the dorsum of both ears daily for three consecutive days.
 - On day 5, a radiolabeled thymidine or an alternative label is injected intravenously.
 - After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
 - The incorporation of the label into the lymph node cells is measured.
- Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An $SI \geq 3$ indicates a positive result.



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Workflow for OECD 429 Skin Sensitization (LLNA).

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (e.g., histidine). The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.
- Procedure:
 - The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).
 - The bacteria are plated on a minimal agar medium lacking the required amino acid.
 - The plates are incubated for 48-72 hours.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Signaling Pathways and Metabolism

There is currently no publicly available information on the specific metabolic pathways of **4-Fluoro-N-methylbenzylamine** or any signaling pathways it may modulate to exert its toxic effects. General metabolic pathways for benzylamines may involve N-demethylation and oxidation of the aromatic ring, but specific studies on this fluorinated analogue are lacking.

Conclusion

The available toxicological data for **4-Fluoro-N-methylbenzylamine** indicate that it is a hazardous substance, primarily posing risks of skin irritation, serious eye damage, skin sensitization, and respiratory irritation.[3][4][5] A significant data gap exists regarding its acute systemic toxicity, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. For a comprehensive risk assessment, further testing according to standardized OECD guidelines would be necessary. Professionals handling this compound should adhere to strict safety protocols as outlined in the corresponding Safety Data Sheet.

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